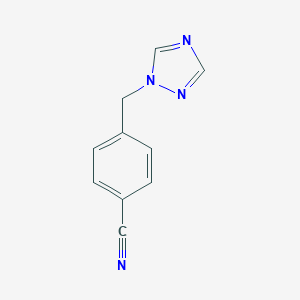

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

説明

特性

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLYWHSJALKYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-25-3 | |

| Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112809-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key chemical intermediate in the synthesis of the potent third-generation aromatase inhibitor, Letrozole. This document details the compound's physicochemical properties, presents various established synthesis protocols, and discusses the biological significance of the 1,2,4-triazole moiety. While this compound is primarily recognized for its role as a precursor to Letrozole, this guide also touches upon the broader therapeutic potential of the triazole class of compounds. The mechanism of action of Letrozole is elaborated to provide a complete context for the importance of its synthetic intermediates.

Introduction

This compound, with the CAS number 112809-25-3, is a heterocyclic organic compound.[1][2] It features a benzonitrile group linked to a 1,2,4-triazole ring via a methylene bridge.[1] Its primary significance in the pharmaceutical industry lies in its role as a crucial building block in the multi-step synthesis of Letrozole.[3] Letrozole is a non-steroidal aromatase inhibitor used extensively in the treatment of hormone-responsive breast cancer in postmenopausal women. The efficient and regioselective synthesis of this compound is a critical factor in the overall yield and purity of the final active pharmaceutical ingredient, Letrozole.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and reaction optimization.

| Property | Value | Reference(s) |

| CAS Number | 112809-25-3 | [1] |

| Molecular Formula | C₁₀H₈N₄ | [4] |

| Molecular Weight | 184.20 g/mol | [3][4] |

| Appearance | White Solid | [3] |

| Melting Point | >77°C | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

| Storage | Amber Vial, Refrigerator | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic substitution reaction between a salt of 1,2,4-triazole and a 4-(halomethyl)benzonitrile derivative. Several methods have been developed to optimize the yield and regioselectivity of this reaction, minimizing the formation of the undesired 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer.

General Synthesis Workflow

The overall synthetic scheme for producing Letrozole from 4-(halomethyl)benzonitrile highlights the central role of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, adapted from patented literature.

Protocol 1: Synthesis using Sodium Salt of 1,2,4-Triazole [5]

-

Materials:

-

Sodium salt of 1,2,4-triazole

-

4-Bromomethylbenzonitrile

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Diisopropyl ether

-

Demineralized water

-

-

Procedure:

-

To a solution of 98 g of the sodium salt of 1,2,4-triazole in 100 cc of DMF at 25-30°C, add a solution of 100 g of 4-bromomethylbenzonitrile in 250 cc of DMF at 10°C over a period of 30 minutes.[5]

-

Stir the reaction mixture for 2 hours at a temperature of 10 to 15°C.[5]

-

After the reaction is complete, add demineralized water to the mixture and extract the product with dichloromethane.[5]

-

Distill the organic layer to remove the solvent.[5]

-

Crystallize the resulting solid from diisopropyl ether to obtain pure this compound.[5]

-

Protocol 2: Synthesis using Cesium Carbonate [6]

-

Materials:

-

4-Halomethyl benzonitrile (e.g., 4-bromomethylbenzonitrile)

-

1,2,4-Triazole

-

Cesium carbonate

-

Organic solvent (e.g., acetonitrile)

-

Suitable organic solvent for precipitation (e.g., a non-polar solvent)

-

-

Procedure:

Biological Significance and Context

While this compound is primarily an intermediate, the 1,2,4-triazole ring it contains is a well-established pharmacophore found in numerous biologically active compounds.

The 1,2,4-Triazole Moiety in Medicinal Chemistry

The 1,2,4-triazole nucleus is a versatile scaffold that exhibits a wide range of pharmacological activities. This is attributed to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and metal coordination.

-

Antifungal Activity: Many clinically important antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These drugs typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8]

-

Antibacterial Activity: Various derivatives of 1,2,4-triazole have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus.[7][9]

-

Other Activities: The 1,2,4-triazole core is also present in drugs with anti-inflammatory, anticonvulsant, and anticancer properties.[8]

Mechanism of Action of Letrozole

The ultimate product of the synthetic pathway involving this compound is Letrozole. Letrozole is a highly potent and selective non-steroidal inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis.

By competitively binding to the heme group of the cytochrome P450 subunit of aromatase, Letrozole blocks the conversion of androgens to estrogens in peripheral tissues. This leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-receptor-positive breast cancer cells of the hormonal stimulation required for their growth and proliferation.

Experimental Protocol: Aromatase Inhibition Assay

To assess the biological activity of the final product, Letrozole, an in vitro aromatase inhibition assay is a standard method. The following is a representative protocol for a fluorometric aromatase inhibition assay.[10][11][12]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant aromatase.

-

Materials:

-

Recombinant human aromatase (CYP19A1)

-

Fluorogenic aromatase substrate

-

NADPH generating system

-

Aromatase assay buffer

-

Letrozole (as a positive control)

-

Test compound

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and Letrozole in the assay buffer. Prepare the aromatase enzyme and NADPH generating system according to the manufacturer's instructions.

-

Assay Plate Setup: Add the serially diluted test compound, positive control, and a vehicle control to the wells of the 96-well plate in triplicate. Add the aromatase enzyme solution to all wells.

-

Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the inhibitors to interact with the aromatase.[10]

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C (Excitation/Emission ≈ 488/527 nm).[10][13]

-

Data Analysis:

-

Determine the rate of reaction for each well.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

-

Conclusion

This compound is a fundamentally important molecule in the synthesis of Letrozole, a cornerstone therapy for hormone-dependent breast cancer. While its own biological activity is not extensively studied, its chemical structure incorporates the 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry associated with a broad spectrum of therapeutic applications. Understanding the synthesis and properties of this intermediate is crucial for the efficient production of Letrozole and for the potential development of novel triazole-based therapeutics. This guide provides a foundational resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

- 1. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- | C10H8N4 | CID 19003590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Naarini Molbio Pharma [naarini.com]

- 4. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]

- 6. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 11. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]

- 13. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental methodologies.

Core Compound Details

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the third-generation aromatase inhibitor, Letrozole.[1][2][3] Its structure features a benzonitrile group linked to a 1,2,4-triazole ring through a methylene bridge.

Chemical Structure and Identifiers

The molecular structure of this compound is foundational to its chemical behavior and synthetic utility.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 112809-25-3[1][4] |

| Molecular Formula | C₁₀H₈N₄[3] |

| Molecular Weight | 184.20 g/mol [4] |

| InChI Key | HQLYWHSJALKYOV-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC=C1CN2C=NC=N2)C#N[5] |

| Synonyms | 1-(4-Cyanobenzyl)-1,2,4-triazole, 4-(1,2,4-triazol-1-ylmethyl)benzonitrile[6] |

Physicochemical and Toxicological Properties

The physical, chemical, and toxicological properties of this compound are critical for its handling, application in synthesis, and safety assessment.

Physical Properties

| Property | Value |

| Physical Form | White solid[7] |

| Melting Point | >77 °C[7] |

| Boiling Point (Predicted) | 412.1 ± 55.0 °C[5] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³[5] |

| Solubility | Slightly soluble in Chloroform and Methanol[5][7] |

| pKa (Predicted) | 2.52 ± 0.10[5] |

Chemical Properties

This compound exhibits reactivity characteristic of its constituent functional groups. The triazole ring can participate in further substitution reactions, and the nitrile group can undergo hydrolysis or reduction. Its primary chemical utility lies in its role as a building block for more complex molecules. The para-substitution on the benzene ring is noted to enhance its solubility in ethyl acetate, which is advantageous for industrial purification processes.[1]

Toxicological Summary

Based on available safety data sheets, this compound is classified as harmful.

| Hazard Statement | Description |

| H302 | Harmful if swallowed[8] |

| H312 | Harmful in contact with skin[8] |

| H332 | Harmful if inhaled |

| H315 | Causes skin irritation[8] |

| H319 | Causes serious eye irritation[8] |

| H335 | May cause respiratory irritation[8] |

Standard precautionary measures, including the use of personal protective equipment, are recommended when handling this compound.[9]

Synthesis and Characterization

The synthesis of this compound is a key step in the production of Letrozole. Various methods have been developed to optimize yield and purity.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound, based on patented industrial processes.[2]

References

- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]

- 2. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- | C10H8N4 | CID 19003590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Naarini Molbio Pharma [naarini.com]

- 8. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

CAS number 112809-25-3 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS Number: 112809-25-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 112809-25-3, chemically identified as this compound. This compound is a key intermediate in the synthesis of Letrozole, a nonsteroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1] This document collates available data on its physical and chemical characteristics, outlines general experimental protocols for their determination, and presents a visualization of its synthesis workflow. The information is intended to support researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

The compound is a nitrogen-containing heterocyclic molecule. It features a benzonitrile group attached to a 1,2,4-triazole moiety through a methylene bridge.

| Identifier | Value |

| CAS Number | 112809-25-3 |

| Chemical Name | This compound |

| Synonyms | 1-(4-Cyanobenzyl)-1,2,4-triazole, Letrozole Intermediate |

| Molecular Formula | C₁₀H₈N₄ |

| IUPAC Name | 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile |

| InChI Key | HQLYWHSJALKYOV-UHFFFAOYSA-N |

| SMILES | C(#N)C1=CC=C(CN2C=NC=N2)C=C1 |

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of this compound. It is important to note that some of the data, particularly the boiling point and density, are predicted values and should be confirmed through experimental analysis.

Table 2.1: Physical Properties

| Property | Value | Source(s) |

| Appearance | White solid | [2][3] |

| Melting Point | 69 °C | [2] |

| Boiling Point (Predicted) | 412.1 ± 55.0 °C | [2][3] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol.[4] The nitrile group may enhance its polarity and solubility in organic solvents.[5] |

Table 2.2: Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 184.20 g/mol | [6] |

| Purity | Commercially available with purities of ≥90%, ≥95%, and 98%. | [6][7][8] |

| Storage Conditions | Sealed in a dry environment at 2-8°C. | [7][9] |

| Hazard Codes | Xn (Harmful) | [2] |

| Risk Statements | R10: Flammable; R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [2] |

| Safety Statements | S16: Keep away from sources of ignition - No smoking; S22: Do not breathe dust; S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [2] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure :

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded to define the melting range.

-

Boiling Point Determination (Distillation Method)

For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. The predicted boiling point of this compound is high, suggesting that vacuum distillation would be the appropriate method.

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, vacuum source, heating mantle.

-

Procedure :

-

The sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure.

-

The sample is heated gently until it begins to boil.

-

The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.

-

Density Determination (Gas Pycnometry)

Gas pycnometry is a common method for determining the density of a solid powder.

-

Apparatus : Gas pycnometer.

-

Procedure :

-

A known mass of the sample is placed in the sample chamber.

-

The system is purged with an inert gas (e.g., helium).

-

The gas is expanded from a reference chamber into the sample chamber, and the resulting pressure change is measured.

-

Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated.

-

The density is then calculated by dividing the mass of the sample by its volume.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and assess purity.

-

-

Mass Spectrometry (MS) :

-

The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

-

The sample is ionized (e.g., using electrospray ionization - ESI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy :

-

A small amount of the solid sample is placed on the ATR crystal of an FT-IR spectrometer.

-

The IR spectrum is recorded to identify the functional groups present in the molecule (e.g., C≡N stretch of the nitrile, C-H bonds, and aromatic ring vibrations).

-

Synthesis Workflow

This compound is synthesized via a nucleophilic substitution reaction. The most common method involves the reaction of an alkali metal salt of 1,2,4-triazole with an α-halo substituted benzonitrile.[1]

Caption: Synthesis workflow for this compound.

Biological Activity

The primary biological significance of this compound is its role as a direct precursor in the synthesis of Letrozole.[1] Letrozole is a potent and selective nonsteroidal aromatase inhibitor. By inhibiting the aromatase enzyme, Letrozole blocks the conversion of androgens to estrogens, which is a key therapeutic strategy in hormone-dependent breast cancer. While compounds containing a triazole ring can exhibit a range of biological activities, including antifungal and antimicrobial properties, the specific biological activity of this compound itself is not extensively studied, as its main utility lies in its function as a chemical intermediate.[5]

Conclusion

This compound (CAS 112809-25-3) is a well-characterized organic compound with defined physical and chemical properties. Its primary importance lies in its crucial role as an intermediate in the large-scale synthesis of the anticancer drug Letrozole. This guide provides essential data and procedural outlines to aid researchers and professionals in the fields of medicinal chemistry and drug development in their work with this compound. Further experimental validation of the predicted properties is recommended for applications requiring a high degree of precision.

References

- 1. benchchem.com [benchchem.com]

- 2. store.astm.org [store.astm.org]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. thinksrs.com [thinksrs.com]

- 5. amherst.edu [amherst.edu]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Letrozole Intermediate: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a crucial intermediate in the synthesis of the non-steroidal aromatase inhibitor, Letrozole.[1][2] Letrozole is a widely used therapeutic agent in the treatment of hormone-responsive breast cancer in postmenopausal women.[2] The purity and efficient synthesis of this intermediate are paramount to the quality and cost-effectiveness of the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations of key chemical pathways.

Chemical Properties and Specifications

This compound is a nitrogen-containing heterocyclic compound.[2] It possesses a benzonitrile core substituted with a 1,2,4-triazole moiety through a methylene linker.[2] Below is a summary of its key chemical properties.

| Property | Value | Source |

| CAS Number | 112809-25-3 | [3][4] |

| Molecular Formula | C₁₀H₈N₄ | [3][4] |

| Molecular Weight | 184.20 g/mol | [3][4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 69 °C | |

| Purity | ≥95% | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. |

Synthesis of this compound

The synthesis of this intermediate is a critical step in the manufacturing of Letrozole. Various methods have been developed to optimize yield and regioselectivity, minimizing the formation of the undesired 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile isomer. A widely adopted and efficient method involves the nucleophilic substitution of a α-halo-4-tolunitrile with the sodium salt of 1,2,4-triazole in a suitable solvent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established patented procedures which report high selectivity.

Materials:

-

α-Bromo-4-tolunitrile

-

1,2,4-Triazole

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropyl ether

-

Demineralized water

-

Sodium sulfate

Procedure:

-

Formation of the Sodium Salt of 1,2,4-Triazole:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 1,2,4-triazole in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour to ensure complete formation of the sodium salt.

-

-

Alkylation Reaction:

-

In a separate flask, dissolve α-bromo-4-tolunitrile in anhydrous DMF.

-

Cool the solution of the sodium salt of 1,2,4-triazole to 10-15 °C.

-

Add the α-bromo-4-tolunitrile solution dropwise to the triazole salt solution over a period of 30 minutes, maintaining the temperature between 10-15 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by adding demineralized water.

-

Extract the aqueous mixture with dichloromethane (2 x volumes).

-

Combine the organic layers and wash with demineralized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Crystallize the crude product from diisopropyl ether to yield pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Letrozole

The intermediate, this compound, is subsequently reacted with 4-fluorobenzonitrile to yield Letrozole.

Experimental Protocol: Synthesis of Letrozole

Materials:

-

This compound

-

4-Fluorobenzonitrile

-

Potassium tert-butoxide

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup:

-

In a reaction vessel under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous DMF.

-

Cool the solution to -5 to 0 °C.

-

-

Addition of Reactants:

-

In a separate flask, dissolve this compound and 4-fluorobenzonitrile in anhydrous DMF.

-

Add this solution dropwise to the cooled potassium tert-butoxide solution, maintaining the temperature between -5 to 0 °C.

-

-

Reaction and Work-up:

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Quench the reaction with water.

-

The product, Letrozole, will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the solid with water and then with a cold non-polar solvent (e.g., hexane).

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.

-

Caption: Synthetic pathway of Letrozole from α-Bromo-4-tolunitrile.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following tables summarize the expected analytical data.

¹H NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Triazole-H |

| ~8.0 | s | 1H | Triazole-H |

| ~7.7 | d | 2H | Ar-H (ortho to CN) |

| ~7.4 | d | 2H | Ar-H (meta to CN) |

| ~5.5 | s | 2H | -CH₂- |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Triazole-C |

| ~144 | Triazole-C |

| ~142 | Ar-C (ipso to -CH₂-) |

| ~133 | Ar-CH (ortho to CN) |

| ~129 | Ar-CH (meta to CN) |

| ~118 | -C≡N |

| ~112 | Ar-C (ipso to CN) |

| ~52 | -CH₂- |

FT-IR Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic and triazole) |

| ~2230 | C≡N stretch (nitrile) |

| ~1600, 1500 | C=C stretch (aromatic) |

| ~1450 | C-H bend (methylene) |

| ~1250, 1100, 1000 | C-N stretch, ring vibrations |

Mass Spectrometry (Expected)

| m/z | Assignment |

| 185.08 | [M+H]⁺ |

| 207.06 | [M+Na]⁺ |

Mechanism of Action of Letrozole

The ultimate product of this synthetic pathway, Letrozole, functions as a potent and selective aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By competitively binding to the heme group of the cytochrome P450 subunit of aromatase, Letrozole blocks this conversion, leading to a significant reduction in estrogen levels. This is particularly effective in the treatment of hormone-receptor-positive breast cancer, where estrogen acts as a growth promoter for the tumor cells.

Caption: Mechanism of action of Letrozole as an aromatase inhibitor.

Conclusion

This compound is a pivotal intermediate in the industrial synthesis of Letrozole. The development of regioselective and high-yield synthetic routes for this compound is crucial for ensuring the economic viability and high purity of the final drug product. This guide has provided a detailed overview of its synthesis, including experimental protocols and key reaction pathways. While specific, publicly available analytical data for this intermediate is limited, the provided expected values based on close structural analogues offer a valuable reference for researchers in the field. A thorough understanding of the chemistry of this intermediate is essential for professionals involved in the development and manufacturing of Letrozole.

References

The Core Mechanism of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile Derivatives: A Technical Guide to Aromatase Inhibition and Beyond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile and its derivatives, a class of compounds pivotal in the development of targeted cancer therapies. The core of their therapeutic efficacy lies in the potent and selective inhibition of aromatase, a key enzyme in estrogen biosynthesis. By disrupting this pathway, these derivatives effectively suppress the growth of hormone-dependent cancers. This document details the molecular interactions, downstream signaling effects, and methodologies for evaluating these compounds.

Primary Mechanism of Action: Aromatase Inhibition

The principal mechanism of action for this compound derivatives is the competitive inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone).[1]

The 1,2,4-triazole ring is a critical pharmacophore, facilitating the binding of these non-steroidal inhibitors to the heme iron atom within the active site of the aromatase enzyme. This interaction blocks the enzyme's catalytic activity, leading to a significant reduction in circulating estrogen levels.[2][3] Letrozole, a direct derivative, is a highly potent and selective aromatase inhibitor, achieving near-complete suppression of estrogen synthesis.[1]

Downstream Effects of Estrogen Deprivation

The reduction in estrogen levels has profound effects on estrogen-receptor-positive (ER+) cancer cells, which rely on estrogen for proliferation and survival. The key downstream consequences include:

-

Inhibition of Estrogen Receptor (ER) Signaling: By depleting the ligand (estrogen), these derivatives prevent the activation of estrogen receptors. This halts the transcription of estrogen-responsive genes that are critical for tumor growth and cell cycle progression.

-

Induction of Apoptosis: The deprivation of essential growth signals triggers programmed cell death, or apoptosis, in cancer cells. This is a crucial aspect of the anti-tumor activity of these compounds.

Quantitative Data on Aromatase Inhibitory Activity

The following tables summarize the in vitro aromatase inhibitory activity (IC50 values) of various this compound derivatives and related triazole compounds from published studies.

| Compound/Derivative | IC50 (nM) | Source |

| Letrozole | 0.002 (µM) | [4] |

| 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile | 0.17 | [5] |

| 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile | 0.04 | [5] |

| Compound 10a (unsubstituted 1,2,3-triazole derivative) | Comparable to Letrozole | [6] |

| Compound 10j (para-cyanophenoxymethylene-1,2,3-triazole derivative) | 4640 | [6] |

| Compound Series | General Structure | IC50 Range (µM) | Source |

| Pyrimidine-triazole derivatives | Varied pyrimidine and triazole substitutions | 0.082 - 0.198 | [7] |

| 1,2,4-triazole derivative 38 | Heterocyclic diaryl-methane | 0.052 | [7] |

| 1,2,4-triazole/imidazole and 2-phenylindole hybrids | Varied substitutions | 0.09 - 0.12 | [4] |

| Hybrid imidazole and triazole compounds (Compound 4d) | Specific hybrid structure | 6.73 (MCF-7 cell line) | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of these derivatives.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay measures the ability of a compound to inhibit the enzymatic activity of aromatase.[8][9]

Materials:

-

Human placental microsomes (source of aromatase)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

Test compound and reference inhibitor (e.g., Letrozole)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH regenerating system, and human placental microsomes.

-

Add the test compound at various concentrations to the reaction mixture. Include a positive control (reference inhibitor) and a negative control (vehicle).

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding chloroform and vortexing.

-

Centrifuge to separate the aqueous and organic phases. The tritiated water (³H₂O) released during the aromatization reaction will be in the aqueous phase.

-

Add dextran-coated charcoal to the aqueous phase to adsorb any remaining unmetabolized substrate.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of the compounds on cell proliferation and viability.[10][11][12][13]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[14][15][16][17][18]

Materials:

-

Treated and untreated cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)

-

Assay buffer

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Lyse the treated and untreated cells using the cell lysis buffer.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AMC).

-

The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)

This technique is used to detect changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[19][20][21][22][23]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the proteins in the cell lysates by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Aromatase inhibition by this compound derivatives.

Caption: Intrinsic apoptosis pathway induced by aromatase inhibitor derivatives.

Experimental Workflows

Caption: Workflow for the in vitro aromatase inhibition assay.

Caption: Workflow for the MTT cell viability assay.

References

- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. atcc.org [atcc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. caspase3 assay [assay-protocol.com]

- 16. researchgate.net [researchgate.net]

- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 18. promega.com [promega.com]

- 19. researchgate.net [researchgate.net]

- 20. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. edspace.american.edu [edspace.american.edu]

Biological activity of triazole-benzonitrile compounds

An In-Depth Technical Guide on the Biological Activity of Triazole-Benzonitrile Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities exhibited by triazole-benzonitrile compounds and related triazole derivatives. The unique structural combination of the aromatic triazole ring and the benzonitrile moiety has positioned these molecules as promising scaffolds in medicinal chemistry. This document details their anticancer, enzyme inhibitory, and antimicrobial properties, presenting quantitative data, experimental methodologies, and mechanistic insights through signaling pathway diagrams.

Introduction to Triazole-Benzonitrile Compounds

The triazole nucleus is a "privileged" scaffold in drug discovery, known for its metabolic stability, favorable pharmacokinetic properties, and ability to engage in various biological interactions such as hydrogen bonding and dipole-dipole interactions.[1] Triazoles, existing as 1,2,3-triazole or 1,2,4-triazole isomers, are core components in numerous clinically approved drugs, including antifungal and anticancer agents.[2][3][4] The incorporation of a benzonitrile group can further enhance binding affinity to target proteins and modulate the electronic properties of the molecule. The synthesis of these compounds is often achieved through efficient methods like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which allows for the creation of diverse molecular libraries.[1][5]

Caption: General workflow for synthesizing 1,2,3-triazole derivatives.

Anticancer Activity

Triazole-benzonitrile compounds and their analogs have demonstrated significant potential as anticancer agents by targeting various mechanisms, including immune checkpoint inhibition and cytotoxicity against various cancer cell lines.

Inhibition of PD-1/PD-L1 Interaction

A key strategy in cancer immunotherapy is the disruption of the programmed death-protein 1 (PD-1) and its ligand (PD-L1) interaction, which cancer cells exploit to evade the immune system. Certain biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and identified as small-molecule inhibitors of this pathway.[1]

Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition by triazole compounds.

Quantitative Data: PD-1/PD-L1 Inhibition

| Compound ID | Structure Description | IC50 (µM) | Reference |

| Compound 7 | 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivative | 8.52 | [1] |

| Compound 6 | Derivative of the same series | 12.28 | [1] |

| Compound 8a | Derivative of the same series | 14.08 | [1] |

| BMS-202 | Positive Control | 0.0805 | [1] |

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay [1]

This assay quantitatively measures the binding between PD-1 and PD-L1.

-

Reagents : Recombinant human PD-1 and PD-L1 proteins are used. One protein is tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

Procedure : The test compound (triazole-benzonitrile derivative) is incubated with the tagged PD-1 and PD-L1 proteins in a microplate.

-

Mechanism : If binding occurs, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Excitation of the donor results in emission from the acceptor.

-

Measurement : The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates that the test compound is inhibiting the PD-1/PD-L1 interaction.

-

Analysis : IC50 values are calculated by plotting the percentage of inhibition against a range of compound concentrations.

Cytotoxic Activity

Various triazole derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. This activity is often evaluated using the MTT assay.

Quantitative Data: In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Triazole-Thioethers | Caco-2 (Colon) | 7.22 - 19.09 | [6] |

| Triazole-Thioethers | MCF-7 (Breast) | 0.31 | [6] |

| Triazole-Pyridine Hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | [7] |

| Triazole-Tetrahydrocurcumin | HCT-116 (Colon) | 1.09 | [8] |

| Phosphonate-Triazole | HT-1080 (Fibrosarcoma) | 15.13 | [5] |

| Pyridine-Triazole | A549 (Lung) | 1.023 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity [7][8]

-

Cell Culture : Cancer cells (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of the synthesized triazole compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Mechanism : Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Caption: Standard workflow for assessing in vitro cytotoxicity.

Enzyme Inhibitory Activity

The triazole scaffold is a potent inhibitor of various enzymes critical to disease pathogenesis. The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to potent inhibition.

Antifungal Activity via CYP51 Inhibition

The primary mechanism of action for most triazole-based antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[10][11][12] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.

Inhibition of Other Enzymes

Triazole derivatives have been shown to inhibit a wide range of other enzymes, highlighting their therapeutic versatility.

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Azinane-Triazole | Acetylcholinesterase (AChE) | 0.73 | [13] |

| Azinane-Triazole | Butyrylcholinesterase (BChE) | 0.017 | [13] |

| Azinane-Triazole | α-Glucosidase | 36.74 | [13] |

| Benzimidazole-Triazole | Tyrosinase | 9.42 | [14] |

| 1H-1,2,3-Triazole Analogs | Carbonic Anhydrase-II | 13.8 - 35.7 | [15] |

Experimental Protocol: General Enzyme Inhibition Assay [13][15]

-

Reagents : A purified enzyme solution, its specific substrate, and a buffer solution are prepared.

-

Procedure : The enzyme is pre-incubated with various concentrations of the triazole inhibitor for a set time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation : The reaction is started by adding the substrate.

-

Measurement : The rate of product formation (or substrate depletion) is monitored over time using a suitable detection method, such as spectrophotometry (measuring change in absorbance) or fluorometry.

-

Analysis : The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. IC50 values are then calculated from the resulting dose-response curve.

Antimicrobial Activity

Beyond their well-established antifungal properties, triazole derivatives also exhibit activity against various bacterial species.

Quantitative Data: Antibacterial and Antifungal Activity

| Compound Class | Microorganism | Activity Measurement | Result | Reference |

| 1,2,4-Triazole Schiff bases | Staphylococcus aureus | MIC | Superior or comparable to Streptomycin | [16] |

| 1,2,4-Triazole Schiff bases | Microsporum gypseum | MIC | Superior or comparable to Ketoconazole | [16] |

| Triazolo[4,5-f]-quinolinone | Escherichia coli | MIC | 12.5 - 25 µg/ml | [17] |

| 1,2,3-Triazole metal complexes | Staphylococcus aureus | MIC | 4 - 8 µg/mL | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination [10]

-

Compound Preparation : The triazole compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation : A standardized suspension of the target microorganism (e.g., S. aureus) is prepared to a specific cell density.

-

Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension. Positive (no compound) and negative (no microbes) controls are included.

-

Incubation : The plate is incubated under optimal growth conditions (e.g., 24 hours at 37°C).

-

Analysis : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is typically assessed by visual inspection or by measuring optical density.

References

- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

Spectroscopic and Mechanistic Insights into 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: A Key Letrozole Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a critical intermediate in the synthesis of the nonsteroidal aromatase inhibitor, Letrozole. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and presents the mechanistic pathway through which its end-product, Letrozole, exerts its therapeutic effects.

Introduction

This compound (CAS No: 112809-25-3) is a heterocyclic compound featuring a benzonitrile group linked to a 1,2,4-triazole ring via a methylene bridge. Its paramount importance in the pharmaceutical industry lies in its role as a direct precursor to Letrozole, a third-generation aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. The purity and structural integrity of this intermediate are crucial for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, its thorough spectroscopic characterization is a fundamental aspect of quality control and drug development.

Spectroscopic Data

Precise spectroscopic data is essential for the unequivocal identification and purity assessment of this compound. The following tables summarize the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.41 | s | 1H | Triazole-H |

| 7.97 | s | 1H | Triazole-H |

| 7.70 | d, J=8.4 Hz | 2H | Ar-H |

| 7.39 | d, J=8.4 Hz | 2H | Ar-H |

| 5.50 | s | 2H | -CH₂- |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.1 | Triazole-C |

| 145.3 | Triazole-C |

| 141.5 | Ar-C (quaternary) |

| 132.8 | Ar-CH |

| 128.2 | Ar-CH |

| 118.4 | -CN |

| 112.2 | Ar-C (quaternary) |

| 52.5 | -CH₂- |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 185.08 | [M+H]⁺ (Calculated for C₁₀H₉N₄⁺: 185.0827) |

| 184.07 | [M]⁺ (Molecular Ion) |

| 116.05 | [M-C₂H₂N₃]⁺ (Loss of triazole ring) |

| 89.04 | [C₇H₅]⁺ (Benzyl fragment) |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2228 | Strong | C≡N stretch (nitrile) |

| 1610, 1505, 1455 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1275, 1140 | Medium-Strong | C-N stretch |

| 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Sample Preparation: KBr pellet.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and α-bromo-4-tolunitrile.[1]

Materials:

-

Sodium salt of 1,2,4-triazole

-

α-bromo-4-tolunitrile

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Diisopropyl ether

-

Demineralized water

Procedure:

-

The sodium salt of 1,2,4-triazole is dissolved in DMF at a temperature of 25-30°C.

-

A solution of α-bromo-4-tolunitrile in DMF is then added to the triazole salt solution at a controlled temperature of 10°C over a period of 30 minutes.

-

The reaction mixture is stirred for 2 hours at a temperature between 10-15°C.

-

Following the reaction, demineralized water is added, and the product is extracted using dichloromethane.

-

The organic layer is then distilled, and the final product is crystallized from diisopropyl ether.

This method has been shown to produce the desired compound with high selectivity (>96%).[1]

Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The analysis is performed in positive ion mode, and the data is collected over a mass range that includes the expected molecular ion.

Infrared Spectroscopy:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mechanism of Action: The Role of Letrozole

As this compound is a precursor to Letrozole, its biological relevance is intrinsically linked to the mechanism of action of Letrozole. Letrozole is a potent and selective nonsteroidal aromatase inhibitor.[2] Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[2]

In postmenopausal women, the primary source of estrogen is the conversion of adrenal androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues such as adipose tissue, muscle, and breast cancer cells.[2] Letrozole competitively and reversibly binds to the heme group of the aromatase enzyme, thereby blocking this conversion and leading to a significant reduction in circulating estrogen levels.[3] This deprivation of estrogen inhibits the growth of estrogen-dependent breast cancer cells.

Mechanism of aromatase inhibition by Letrozole.

Conclusion

The comprehensive spectroscopic characterization of this compound is indispensable for ensuring the quality and consistency of Letrozole synthesis. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating accurate identification, purity assessment, and a deeper understanding of the mechanistic framework of this important pharmaceutical intermediate.

References

The Versatility of the 1,2,4-Triazole Core: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This five-membered heterocyclic ring, with its unique electronic properties and capacity for hydrogen bonding, serves as a privileged structure in the design of novel drugs.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, focusing on their antifungal, anticancer, and antimicrobial activities. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate further research and development in this dynamic field.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent application of 1,2,4-triazole derivatives is in the development of antifungal agents.[2] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[3] The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.[3] This leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately inhibiting fungal growth.[3]

Structure-Activity Relationship of Antifungal 1,2,4-Triazole Derivatives

The antifungal potency of 1,2,4-triazole derivatives is highly dependent on the nature of the substituents on the triazole ring and its side chains.

Key SAR Observations:

-

Halogenated Phenyl Groups: The presence of one or more halogen atoms (particularly fluorine and chlorine) on a phenyl ring attached to the pharmacophore is often crucial for high antifungal activity. For instance, derivatives with 2,4-difluorophenyl or 4-chlorophenyl moieties, as seen in fluconazole and itraconazole, exhibit potent activity.

-

Side Chain Modifications: The nature of the side chain at the N1 position of the triazole ring significantly influences the antifungal spectrum and potency. Bulky and lipophilic side chains can enhance binding to the active site of CYP51.

-

Hydroxyl Group: A strategically placed hydroxyl group can form a hydrogen bond with the active site of the enzyme, contributing to enhanced binding affinity.

-

Introduction of a Second Triazole Moiety: Some studies have shown that the incorporation of a second triazole ring can lead to potent antifungal agents.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative 1,2,4-triazole derivatives against various fungal pathogens.

| Compound | Substituent R | Candida albicans (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Reference |

| 1a | -CH(OH)CH₂-(2,4-di-F-Ph) | 0.5 | 1 | 2 | [2] |

| 1b | -CH(OH)CH₂-(4-Cl-Ph) | 1 | 2 | 4 | [2] |

| 2a | -CH₂-(4-Cl-Ph) | 4 | 8 | 16 | [5] |

| 2b | -CH₂-(2,4-di-Cl-Ph) | 2 | 4 | 8 | [5] |

| Fluconazole | Standard Drug | 0.25 - 1 | 0.5 - 2 | >64 | [6] |

| Itraconazole | Standard Drug | 0.03 - 0.25 | 0.06 - 0.5 | 0.125 - 1 | [6] |

Anticancer Activity: Diverse Mechanisms of Action

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[7][8] Their mechanisms of action are diverse and include the inhibition of kinases, interference with cellular signaling pathways, and induction of apoptosis.[9][10]

Structure-Activity Relationship of Anticancer 1,2,4-Triazole Derivatives

The antiproliferative activity of 1,2,4-triazole derivatives is intricately linked to the substitution pattern on the heterocyclic core.

Key SAR Observations:

-

Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic moieties at different positions of the triazole ring can significantly enhance anticancer activity. For example, derivatives bearing indolyl, pyridinyl, and phenyl rings have shown potent cytotoxic effects.[7][10]

-

Thione/Thiol Group: The presence of a thione (C=S) or thiol (-SH) group at the 3-position of the triazole ring is a common feature in many anticancer derivatives.

-

Linker and Side Chain: The nature and length of the linker connecting the triazole core to other cyclic systems, as well as the substituents on these systems, play a critical role in determining the potency and selectivity of the compounds.

-

Electron-Withdrawing and Donating Groups: The electronic properties of the substituents on the aromatic rings influence the overall activity. Both electron-withdrawing (e.g., -Cl, -F) and electron-donating (e.g., -CH₃, -OCH₃) groups have been shown to be beneficial, depending on their position and the overall structure of the molecule.[9]

Quantitative Data: Anticancer Activity

The following table presents the in vitro anticancer activity (IC50 in µM) of selected 1,2,4-triazole derivatives against various human cancer cell lines.

| Compound | Substituent R1 | Substituent R2 | MCF-7 (Breast) IC50 (µM) | Hela (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |

| 3a | 4-Cl-Ph | H | 9.8 | 12.1 | 43.4 | [11] |

| 3b | 2,4-di-Cl-Ph | H | 4.7 | 2.9 | 9.4 | [11] |

| 4a | Indole | 4-F-Ph | 2.91 | - | - | [10] |

| 4b | Indole | 4-Cl-Ph | 0.891 | - | - | [10] |

| Cisplatin | Standard Drug | 10.5 | 8.2 | 12.3 | [11] |

Antimicrobial Activity: A Broad Spectrum of Action

In addition to their antifungal and anticancer properties, 1,2,4-triazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][12]

Structure-Activity Relationship of Antimicrobial 1,2,4-Triazole Derivatives

The antibacterial efficacy of 1,2,4-triazoles is influenced by specific structural features.

Key SAR Observations:

-

Hybrid Molecules: The conjugation of the 1,2,4-triazole scaffold with other known antimicrobial agents, such as fluoroquinolones, has led to the development of potent hybrid molecules with enhanced activity, particularly against resistant strains.[12]

-

Thiol and Amino Substituents: The presence of a thiol or amino group on the triazole ring can contribute to antibacterial activity.

-

Substituents on Phenyl Rings: Similar to antifungal and anticancer derivatives, the nature and position of substituents on phenyl rings attached to the triazole core are critical for antibacterial potency. Electron-withdrawing groups are often favored.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative 1,2,4-triazole derivatives against various bacterial strains.

| Compound | Substituent R | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |

| 5a | 4-Fluorophenyl | 0.25 | 0.5 | 1 | [12] |

| 5b | 2,4-Difluorophenyl | 0.25 | 0.25 | 0.5 | [12] |

| 6a | 4-Tolyl | 0.25 (MRSA) | - | - | [12] |

| Ciprofloxacin | Standard Drug | 0.5 | 0.25 | 1 | [12] |

Experimental Protocols

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol outlines a general method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile intermediates.[13]

Materials:

-

Aromatic carboxylic acid

-

Hydrazine hydrate

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Esterification: The aromatic carboxylic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.

-

Hydrazide Formation: The ethyl ester is then refluxed with hydrazine hydrate in ethanol to produce the carbohydrazide.

-

Potassium Dithiocarbazate Salt Formation: The carbohydrazide is dissolved in cold ethanol containing potassium hydroxide, and carbon disulfide is added dropwise with stirring. The mixture is stirred for 12-16 hours to yield the potassium dithiocarbazate salt.

-

Triazole Ring Formation: The potassium salt is refluxed with an excess of hydrazine hydrate for 4-6 hours.

-

Acidification: The reaction mixture is cooled, diluted with cold water, and acidified with concentrated hydrochloric acid to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

-

Purification: The crude product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium

-

Fungal inoculum

-

1,2,4-triazole derivatives

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[13]

-

Drug Dilution: Serial twofold dilutions of the 1,2,4-triazole derivatives (dissolved in DMSO) are prepared in RPMI-1640 medium directly in the 96-well plates.[13]

-

Inoculation: Each well containing the drug dilution is inoculated with 100 µL of the standardized fungal inoculum. A drug-free well serves as a growth control, and a medium-only well serves as a sterility control.[13]

-

Incubation: The plates are incubated at 35°C for 24-48 hours.[13]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.[3]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, Hela)

-

Culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

96-well plates

-

1,2,4-triazole derivatives

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the 1,2,4-triazole derivatives. A vehicle control (medium with DMSO) is also included.[13]

-

Incubation: The plates are incubated for 24 to 72 hours in a CO₂ incubator.[13]

-

MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[13][14]

-

Formazan Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[13]

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

Experimental Workflow: General Synthesis of 1,2,4-Triazole Derivatives

Caption: A general workflow for the synthesis of 1,2,4-triazole derivatives.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. isres.org [isres.org]

- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchhub.com [researchhub.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Triazole-Based Compounds: A Comprehensive Technical Guide to Their Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract